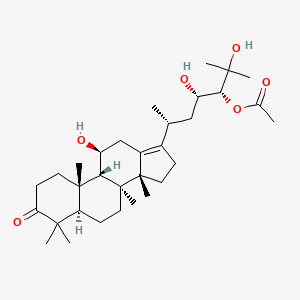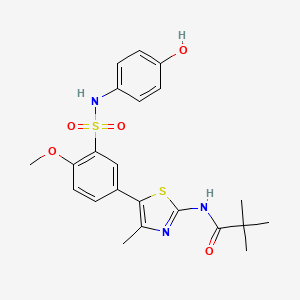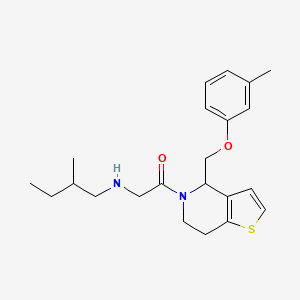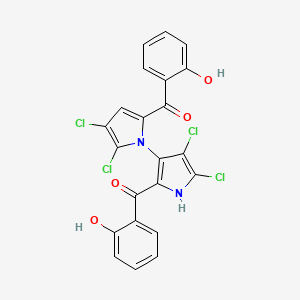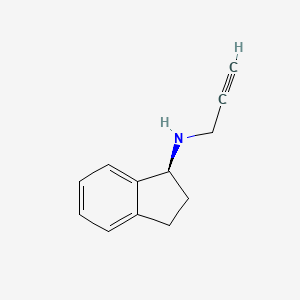![molecular formula C14H17F3N3O7P B1139444 [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate CAS No. 1255517-78-2](/img/structure/B1139444.png)
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and a morpholine ring, which enhances its solubility and stability. The presence of a trifluoromethyl group and a phosphonic acid moiety further contributes to its unique chemical properties.
準備方法
The synthesis of [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Quinoxaline Core: This step often involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Attachment of the Morpholine Ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Phosphonic Acid Functionalization:
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The phosphonic acid moiety can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of industrial catalysts and other chemical processes.
作用機序
The mechanism by which [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate exerts its effects involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the phosphonic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Compared to other quinoxaline derivatives, [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate stands out due to its unique combination of functional groups. Similar compounds include:
Quinoxaline-2,3-diones: Known for their biological activity, but lacking the trifluoromethyl and phosphonic acid groups.
Morpholine-substituted Quinoxalines: These compounds have similar solubility and stability but may not possess the same level of biological activity.
Trifluoromethyl-substituted Quinoxalines: These compounds share the trifluoromethyl group but lack the morpholine and phosphonic acid functionalities.
The unique combination of these functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1255517-78-2 |
|---|---|
分子式 |
C14H17F3N3O7P |
分子量 |
427.27 |
IUPAC名 |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
InChI |
InChI=1S/C14H13F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H-,23,24,25);1H2/p+1 |
SMILES |
C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O.O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


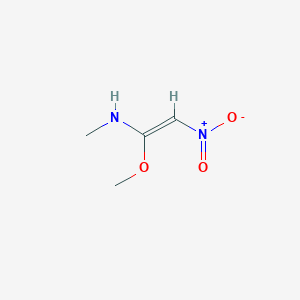
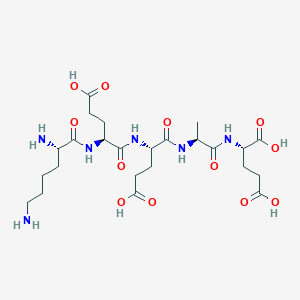
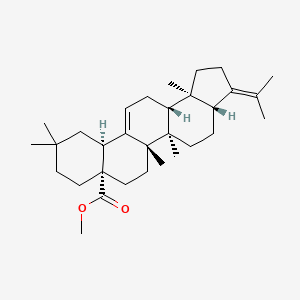
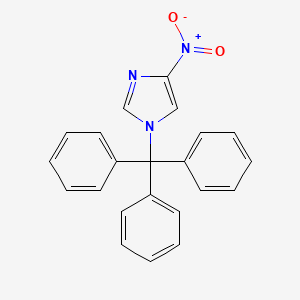

![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)
![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1139372.png)
![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)
